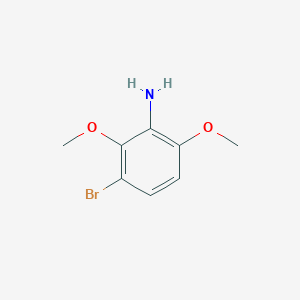

3-Bromo-2,6-dimethoxyaniline

Description

3-Bromo-2,6-dimethoxyaniline is a brominated aromatic amine characterized by a methoxy (-OCH₃) group at the 2- and 6-positions and a bromine atom at the 3-position of the aniline ring. This compound serves as a critical intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biphenyl or heterocyclic frameworks . Its electron-rich aromatic system, conferred by the two ortho-methoxy groups, enhances reactivity in electrophilic substitutions and metal-catalyzed transformations.

Propriétés

Formule moléculaire |

C8H10BrNO2 |

|---|---|

Poids moléculaire |

232.07 g/mol |

Nom IUPAC |

3-bromo-2,6-dimethoxyaniline |

InChI |

InChI=1S/C8H10BrNO2/c1-11-6-4-3-5(9)8(12-2)7(6)10/h3-4H,10H2,1-2H3 |

Clé InChI |

GHNUXPLYHVKUFM-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C(=C(C=C1)Br)OC)N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,6-dimethoxyaniline typically involves the bromination of 2,6-dimethoxyaniline. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom into the aromatic ring . The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of 3-Bromo-2,6-dimethoxyaniline may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-2,6-dimethoxyaniline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of primary or secondary amines.

Applications De Recherche Scientifique

3-Bromo-2,6-dimethoxyaniline has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Bromo-2,6-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The presence of the bromine and methoxy groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

3-Bromo-2,6-dimethoxyaniline exhibits distinct chemical and physical properties compared to structurally similar bromoaniline derivatives. Key differences arise from variations in substituent identity, position, and electronic effects:

Substituent Effects

- Methoxy vs. Methyl Groups: Methoxy groups are stronger electron donors via resonance compared to methyl groups, which donate electrons inductively. For example, 3-Bromo-2-methylaniline (CAS 55289-36-6) and its positional isomers (e.g., 3-Bromo-4-methylaniline, CAS 7745-91-7) lack the steric and electronic stabilization provided by ortho-methoxy groups, leading to lower melting points (e.g., 27–30°C for 3-Bromo-4-methylaniline) and reduced stability under acidic conditions .

- Fluorine Substitution : 3-Bromo-2,6-difluoroaniline (CAS 1262198-07-1) replaces methoxy groups with fluorine atoms. The electron-withdrawing nature of fluorine decreases aromatic electron density, altering reactivity in nucleophilic substitutions and increasing resistance to oxidation compared to methoxy-substituted analogs .

Steric and Electronic Considerations

The two ortho-methoxy groups in 3-Bromo-2,6-dimethoxyaniline create significant steric hindrance around the amino group, which can impede certain reactions (e.g., N-alkylation) while facilitating others (e.g., regioselective cross-coupling). In contrast, 4-Bromo-2,6-diisopropylaniline (synthesized via bromination of 2,6-diisopropylaniline) features bulky isopropyl groups that further restrict access to the aromatic core, highlighting the trade-off between steric protection and reactivity .

Reductive Cleavage

The presence of two ortho-methoxy groups in 3-Bromo-2,6-dimethoxyaniline influences reductive cleavage pathways. Studies on N,N-dimethyl-2,6-dimethoxyaniline demonstrate that methoxy groups adjacent to the amino moiety stabilize intermediates during alkali metal-mediated reductive cleavage, reducing the energy barrier for C–N bond scission compared to mono-methoxy or non-substituted analogs .

Cross-Coupling Reactions

Brominated anilines are widely employed in palladium-catalyzed cross-couplings. The electron-donating methoxy groups may enhance catalytic efficiency by stabilizing palladium intermediates.

Data Tables

Table 1: Comparison of Brominated Aniline Derivatives

| Compound Name | Substituents | CAS RN | Molecular Weight (g/mol) | Melting Point (°C) | Price (JPY/5g) |

|---|---|---|---|---|---|

| 3-Bromo-2,6-dimethoxyaniline | 2,6-OCH₃, 3-Br | Not provided | 231.9 (calculated) | N/A | N/A |

| 3-Bromo-2-methylaniline | 2-CH₃, 3-Br | 55289-36-6 | 186.04 | N/A | 4,800 |

| 3-Bromo-4-methylaniline | 4-CH₃, 3-Br | 7745-91-7 | 186.04 | 27–30 | 5,400 |

| 3-Bromo-5-methylaniline | 5-CH₃, 3-Br | 74586-53-1 | 186.04 | N/A | 11,000 (25g) |

| 3-Bromo-2,6-difluoroaniline | 2,6-F, 3-Br | 1262198-07-1 | 226.00 (calculated) | N/A | N/A |

Key Observations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.